molecular formula C16H12N4O3 B6513225 (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 1795134-30-3

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide

Cat. No. B6513225
CAS RN: 1795134-30-3
M. Wt: 308.29 g/mol
InChI Key: ZXIBGXGXQSANJX-SILNSSARSA-N
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Description

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide, also known as PFCA, is a novel chromene derivative with potential applications in scientific research. It is a synthetic compound that has been used in laboratory experiments to study its biochemical and physiological effects. PFCA has been studied for its potential use in drug design, as well as its ability to target specific cellular pathways.

Mechanism of Action

The mechanism of action of (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to interact with specific cellular pathways and enzymes, leading to changes in gene expression and the binding of ligands to their target proteins. Additionally, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been shown to affect the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential to affect the expression of genes involved in cancer and cardiovascular diseases. Additionally, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been shown to affect the binding of specific ligands to their target proteins. It has also been shown to affect the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide for lab experiments include its ability to affect the expression of genes involved in cancer and cardiovascular diseases, as well as its ability to affect the binding of specific ligands to their target proteins and the activity of enzymes involved in the metabolism of drugs. The limitations of using (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide for lab experiments include the lack of a full understanding of its mechanism of action and the potential for side effects.

Future Directions

There are a number of potential future directions for research involving (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide. These include further studies into its mechanism of action, its potential to affect the expression of genes involved in cancer and cardiovascular diseases, its ability to affect the binding of specific ligands to their target proteins, and its potential to affect the activity of enzymes involved in the metabolism of drugs. Additionally, further studies could be conducted to explore the potential therapeutic applications of (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide and to investigate its potential side effects.

Synthesis Methods

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide can be synthesized in a four-step process. The first step involves the reaction of 2-acetylpyridine with formamide to form the intermediate 2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxylic acid. The second step involves the reaction of the intermediate with thionyl chloride to form the intermediate 2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxylic acid chloride. The third step involves the reaction of the intermediate with p-toluenesulfonyl amide to form the intermediate 2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide. The final step involves the reaction of the intermediate with sodium hydroxide to form the final product, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide ((2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide).

Scientific Research Applications

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential use in drug design, as well as its ability to target specific cellular pathways. It has been used to study the effects of chromene derivatives on the expression of genes involved in cancer and cardiovascular diseases. Additionally, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been used to study the effects of chromene derivatives on the binding of specific ligands to their target proteins. It has also been used to study the effects of chromene derivatives on the activity of enzymes involved in the metabolism of drugs.

properties

IUPAC Name

N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c17-14(21)11-9-10-5-1-2-7-13(10)23-16(11)20-19-15(22)12-6-3-4-8-18-12/h1-9H,(H2,17,21)(H,19,22)/b20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBGXGXQSANJX-SILNSSARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CC=N3)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC=CC=N3)/O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide

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